molecular formula C10H9N7O B6222313 9-(4-methoxypyrimidin-2-yl)-9H-purin-6-amine CAS No. 2758006-39-0

9-(4-methoxypyrimidin-2-yl)-9H-purin-6-amine

Cat. No.: B6222313
CAS No.: 2758006-39-0
M. Wt: 243.23 g/mol
InChI Key: AAUKLIWPYPVJCQ-UHFFFAOYSA-N
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Description

9-(4-methoxypyrimidin-2-yl)-9H-purin-6-amine is a heterocyclic compound that features both purine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and biological research. The presence of both purine and pyrimidine moieties in its structure makes it a unique molecule with diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxypyrimidin-2-yl)-9H-purin-6-amine typically involves the condensation of appropriate purine and pyrimidine precursors. One common method involves the reaction of 6-chloropurine with 4-methoxypyrimidine-2-amine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-(4-methoxypyrimidin-2-yl)-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine-pyrimidine derivatives.

Scientific Research Applications

9-(4-methoxypyrimidin-2-yl)-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of nucleotide metabolism.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 9-(4-methoxypyrimidin-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis and metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby disrupting the normal biochemical pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Cytosine: A pyrimidine base found in DNA and RNA.

    Thymine: A pyrimidine base present in DNA.

    Uracil: A pyrimidine base found in RNA.

Uniqueness

The uniqueness of 9-(4-methoxypyrimidin-2-yl)-9H-purin-6-amine lies in its combined purine and pyrimidine structure, which imparts distinct chemical and biological properties. Unlike the individual purine and pyrimidine bases, this compound can participate in a wider range of chemical reactions and exhibit diverse biological activities, making it a valuable molecule for research and development.

Properties

CAS No.

2758006-39-0

Molecular Formula

C10H9N7O

Molecular Weight

243.23 g/mol

IUPAC Name

9-(4-methoxypyrimidin-2-yl)purin-6-amine

InChI

InChI=1S/C10H9N7O/c1-18-6-2-3-12-10(16-6)17-5-15-7-8(11)13-4-14-9(7)17/h2-5H,1H3,(H2,11,13,14)

InChI Key

AAUKLIWPYPVJCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2C=NC3=C(N=CN=C32)N

Purity

95

Origin of Product

United States

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